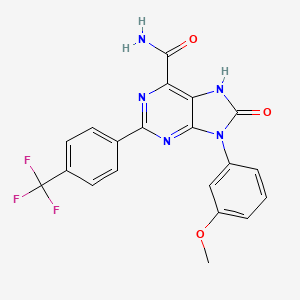

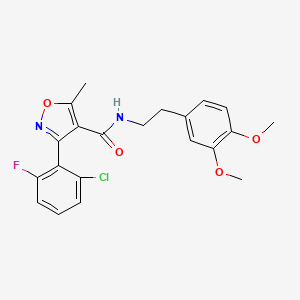

![molecular formula C23H30N6O4 B2765993 Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1184984-68-6](/img/structure/B2765993.png)

Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution . The reaction involves the use of eco-compatible catalysts and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .科学的研究の応用

Antimicrobial and Anti-Infective Applications

Compounds structurally related to Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate have been synthesized and evaluated for their antimicrobial efficacy. The synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines demonstrated significant antimicrobial activity, highlighting the potential of these compounds in addressing bacterial infections (El‐Kazak & Ibrahim, 2013). Similarly, the preparation of novel analogues of oxolinic acid, such as 4-ethyl-1(2)-R-1(2)H-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids, aimed to discover the influence of the annelation position of the triazole ring on antimicrobial activity, indicating a structured approach to enhancing anti-infective properties against specific pathogens (Sanna et al., 1990).

Central Nervous System (CNS) Activity

The exploration of the central nervous system active compounds has included the synthesis of derivatives with potential CNS effects. For instance, Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate derivatives were examined for their ability to induce loss of motor control in mice, suggesting the investigation of such compounds for neurological applications (Hung, Janowski, & Prager, 1985). This underscores the broader interest in evaluating related compounds for their potential CNS modulating activities.

Synthesis and Chemical Properties

The chemical synthesis and properties of related compounds have been a focus of research, aiming to elucidate their potential applications in medicinal chemistry. Studies have involved the synthesis of various heterocyclic compounds, demonstrating the versatility and reactivity of these molecular frameworks (Ezema et al., 2015; Charushin et al., 2004). Such studies contribute to the understanding of how structural modifications can impact the biological activity and potential therapeutic applications of these compounds.

作用機序

Target of Action

It is known that quinoxaline derivatives, such as this compound, have been used as antibiotics and have shown a broad spectrum of antibacterial activity .

Mode of Action

It’s known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Biochemical Pathways

It’s known that quinoxaline derivatives can affect a wide range of biological processes . For instance, some quinoxaline derivatives have been reported to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Pharmacokinetics

It’s known that the presence of a piperazine subunit or its isosteres can enhance the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives .

Result of Action

It’s known that some quinoxaline derivatives have shown cytotoxicity at certain concentrations .

Action Environment

It’s known that the structural modifications, such as the presence of a piperazine subunit or its isosteres, can enhance the antimicrobial activity of the fused triazoles ring systems .

将来の方向性

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . The assessment of the compounds on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation, foster further optimization for the retrieved hit compounds .

特性

IUPAC Name |

ethyl 1-[2-[2-(butylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O4/c1-3-5-12-24-19(30)15-28-23(32)29-18-9-7-6-8-17(18)25-20(21(29)26-28)27-13-10-16(11-14-27)22(31)33-4-2/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLSUEPYBAJPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)N4CCC(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

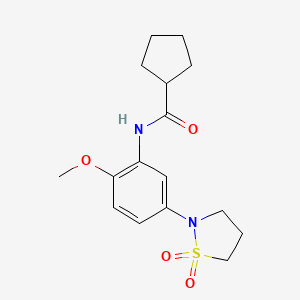

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2765911.png)

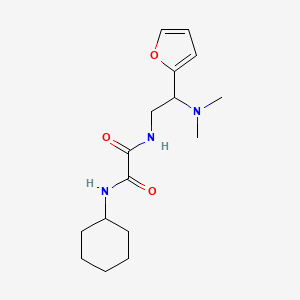

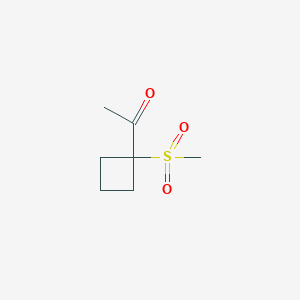

![1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2765913.png)

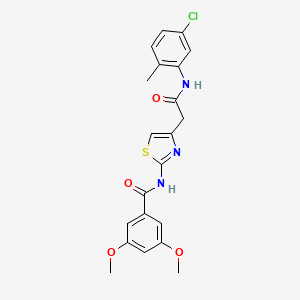

![N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765916.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone](/img/structure/B2765924.png)

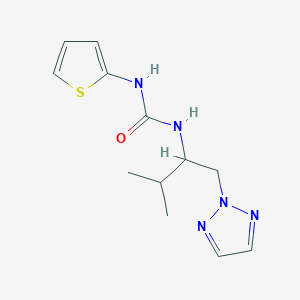

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765929.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)

amine dihydrochloride](/img/no-structure.png)